molecular formula C32H44Br4N6O6 B12380403 Spermatinamine

Spermatinamine

Cat. No.: B12380403
M. Wt: 928.3 g/mol
InChI Key: HXWPTNCBCMHDQJ-SDOZPZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Spermatinamine undergoes various chemical reactions, including acyl substitution and interactions with different nucleophiles. The compound’s structure allows it to participate in complex formation and inhibition reactions, particularly with enzymes like ICMT .

Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as α-hydroxyiminoesters and amine nucleophiles. The reaction conditions are optimized to ensure high yields and efficiency, with a focus on direct acyl substitution .

Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, characterized by its bromotyrosyl-spermine-bromotyrosyl sequence. This structure is crucial for its bioactive properties and its ability to inhibit ICMT .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Spermatinamine is structurally similar to other polyamine natural products, such as spermine and spermidine . These compounds share a simple polyamine core fragment but differ in their structure-activity relationships and bioactive properties .

Uniqueness: What sets this compound apart from other similar compounds is its unique bromotyrosyl-spermine-bromotyrosyl sequence, which is not found in other polyamines . This unique structure is responsible for its potent inhibition of ICMT and its potential as an anticancer agent .

Conclusion

This compound is a remarkable compound with significant potential in scientific research and medicine. Its unique structure, efficient synthesis, and potent bioactivity make it a valuable tool for studying enzyme inhibition and developing new anticancer therapies. As research continues, this compound may pave the way for new discoveries and advancements in various fields.

Properties

Molecular Formula

C32H44Br4N6O6

Molecular Weight

928.3 g/mol

IUPAC Name

(2E)-3-(3,5-dibromo-4-methoxyphenyl)-N-[3-[4-[3-[[(2E)-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanoyl]amino]propyl-methylamino]butyl-methylamino]propyl]-2-hydroxyiminopropanamide

InChI

InChI=1S/C32H44Br4N6O6/c1-41(13-7-9-37-31(43)27(39-45)19-21-15-23(33)29(47-3)24(34)16-21)11-5-6-12-42(2)14-8-10-38-32(44)28(40-46)20-22-17-25(35)30(48-4)26(36)18-22/h15-18,45-46H,5-14,19-20H2,1-4H3,(H,37,43)(H,38,44)/b39-27+,40-28+

InChI Key

HXWPTNCBCMHDQJ-SDOZPZOWSA-N

Isomeric SMILES

CN(CCCNC(=O)/C(=N/O)/CC1=CC(=C(C(=C1)Br)OC)Br)CCCCN(CCCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OC)Br)C

Canonical SMILES

CN(CCCCN(C)CCCNC(=O)C(=NO)CC1=CC(=C(C(=C1)Br)OC)Br)CCCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC)Br

Origin of Product

United States

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